molecular formula C13H18N4O2S B2839253 1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 327170-50-3

1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Cat. No.: B2839253
CAS No.: 327170-50-3
M. Wt: 294.37
InChI Key: ZOMJDQXNWUVQOT-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

    Fusion with Purine Moiety: The thiazole ring is then fused with a purine derivative through a series of condensation reactions.

    Introduction of Substituents: The methyl and 3-methyl-butyl groups are introduced via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or purine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione: shares structural similarities with other thiazolopyrimidines and purine derivatives.

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid.

    Purine Derivatives: Compounds such as caffeine and theobromine.

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring fused to a purine moiety, along with specific alkyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-8(2)4-5-17-11(18)9-10(15(3)13(17)19)14-12-16(9)6-7-20-12/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMJDQXNWUVQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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